molecular formula C16H18N2O3S B5884961 N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide

N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide

Katalognummer B5884961
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: YHOFEOJIHIYFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK).

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has also been investigated for its potential use in combination therapy with other drugs to enhance their efficacy.

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the activation of B-cells. B-cells play a crucial role in the immune response, and their dysregulation can lead to various diseases. By inhibiting BTK, TAK-659 prevents the activation of B-cells and reduces the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It reduces the proliferation and survival of B-cells, inhibits the production of inflammatory cytokines, and suppresses the activation of various signaling pathways. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of B-cells in various diseases. TAK-659 also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, TAK-659 has some limitations, such as its relatively high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also shown promise in combination therapy with other drugs, and further studies are needed to explore its potential in this area. Additionally, the development of more potent and selective BTK inhibitors is an area of active research, and TAK-659 may serve as a valuable starting point for the design of new compounds.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound with potential applications in various scientific research fields. Its potent inhibitory activity against BTK makes it a valuable tool for studying the role of B-cells in various diseases. Further studies are needed to explore its full potential and to develop more potent and selective BTK inhibitors.

Synthesemethoden

The synthesis of TAK-659 involves several steps. The first step is the preparation of 2-furancarboxylic acid, which is then converted to 2-furancarboxamide. This compound is then reacted with 3-aminocarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene to obtain TAK-659. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques.

Eigenschaften

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c17-14(19)13-10-6-3-1-2-4-8-12(10)22-16(13)18-15(20)11-7-5-9-21-11/h5,7,9H,1-4,6,8H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOFEOJIHIYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.